1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a phenyl ring attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one typically involves the condensation of 3-ethyl-2-(trifluoromethyl)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the presence of the ketone group can facilitate the formation of hydrogen bonds with biological macromolecules, influencing their activity .
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)-2-propanone: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
1-(3-Ethylphenyl)-2-propanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness: 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H13F3O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[3-ethyl-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-3-9-5-4-6-10(7-8(2)16)11(9)12(13,14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
QKMVPVZNZGXICB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
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